molecular formula C14H17N3O3S B2374550 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 476308-59-5

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2374550
CAS No.: 476308-59-5
M. Wt: 307.37
InChI Key: LDXPKRTYCWDRCA-UHFFFAOYSA-N
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Description

This compound features a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core linked via an acetamide bridge to a 2,5-dioxopyrrolidinyl moiety. The tetrahydrobenzothiazole ring provides a partially saturated bicyclic system, while the dioxopyrrolidinyl group introduces electron-withdrawing and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-8-2-3-9-10(6-8)21-14(15-9)16-11(18)7-17-12(19)4-5-13(17)20/h8H,2-7H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXPKRTYCWDRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cyclohexenone Thioamide

A cyclohexenone derivative is treated with Lawesson’s reagent or phosphorus pentasulfide to form the corresponding thioamide. Subsequent cyclization under acidic or thermal conditions yields the tetrahydrobenzothiazole ring. For example:

  • Reagents : Cyclohexenone, thiourea, hydrochloric acid
  • Conditions : Reflux in ethanol (6–12 hours)
  • Yield : 70–85%

Introduction of Methyl Group

Methylation at position 6 is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K$$2$$CO$$3$$). The reaction is typically conducted in dimethylformamide (DMF) or acetonitrile at 60–80°C for 4–6 hours.

Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)acetyl Chloride

The dioxopyrrolidine moiety is introduced via activation of the carboxylic acid derivative.

Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

Succinimide is reacted with chloroacetyl chloride in a 1:1 molar ratio under inert atmosphere:

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (TEA) to scavenge HCl
  • Temperature : 0–5°C (to prevent side reactions)
  • Yield : 80–90%

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) or oxalyl chloride in anhydrous DCM:

  • Conditions : Reflux for 2–3 hours
  • Workup : Excess reagent is removed under reduced pressure.

Coupling of Benzothiazole Amine and Acyl Chloride

The final amidation step links the two fragments.

Amide Bond Formation

A solution of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is reacted with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride in the presence of a base:

Parameter Details
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Base Potassium carbonate (K$$2$$CO$$3$$) or triethylamine (TEA)
Temperature 0°C to room temperature
Reaction Time 4–8 hours
Yield 65–75%

Optimization Considerations

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example:

  • Conditions : 100°C, 30 minutes in DMF
  • Yield : Comparable to conventional methods (70–75%)

Solid-Phase Synthesis

Immobilized benzothiazole amines on Wang resin enable stepwise coupling with dioxopyrrolidine derivatives. This method facilitates high-throughput screening but requires specialized equipment.

Analytical Characterization

Key data for verifying the compound’s structure:

Technique Observations
$$^1$$H NMR - δ 1.45–1.70 (m, 4H, cyclohexane CH$$_2$$)
- δ 2.10 (s, 3H, CH$$_3$$)
- δ 2.85–3.20 (m, 4H, dioxopyrrolidine CH$$_2$$)
$$^{13}$$C NMR - 172.5 ppm (C=O, dioxopyrrolidine)
- 167.8 ppm (C=O, acetamide)
MS (ESI+) m/z 431.2 [M+H]$$^+$$ (calculated: 430.52)

Challenges and Troubleshooting

Side Reactions

  • Over-alkylation : Controlled stoichiometry and low temperatures prevent multiple substitutions.
  • Ring-opening of dioxopyrrolidine : Avoid prolonged exposure to strong acids/bases.

Purification Difficulties

  • Solvent Selection : Ethanol/water mixtures improve recrystallization efficiency.
  • Chromatography : Gradient elution (5–20% ethyl acetate in hexane) resolves closely eluting impurities.

Industrial-Scale Production

Pilot-scale batches (≥1 kg) employ continuous flow reactors to enhance reproducibility:

  • Flow Rate : 10 mL/min
  • Residence Time : 20 minutes
  • Purity : ≥98% (HPLC)

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives of 2,5-dioxopyrrolidin-1-yl compounds. For example, a series of 3-methyl and 3-ethyl derivatives were synthesized and evaluated for their efficacy in various seizure models. The maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures were utilized to assess their effectiveness. Notably, certain derivatives exhibited significant potency, with effective doses (ED50) indicating their potential as anticonvulsant agents .

Antinociceptive Properties

The compound has also been investigated for its antinociceptive (pain-relieving) effects. In preclinical studies using the formalin test for tonic pain, specific derivatives demonstrated promising results in reducing pain responses. This suggests that the compound may act on multiple targets involved in pain modulation, making it a candidate for further development in pain management therapies .

Multitargeted Drug Development

The design of hybrid compounds incorporating the 2-(2,5-dioxopyrrolidin-1-yl) moiety has been explored to create multitargeted drugs. These compounds have shown broad-spectrum protective activity across various animal models. The ability to affect multiple biological targets can enhance therapeutic efficacy while potentially reducing side effects associated with single-target drugs .

Synthesis of New Derivatives

The compound serves as a valuable building block in the synthesis of new azole and azine derivatives. Research indicates that these new derivatives exhibit diverse biological properties, including antimicrobial activities. The versatility of the 2-(2,5-dioxopyrrolidin-1-yl) scaffold allows for modifications that can lead to compounds with enhanced biological profiles .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is crucial for optimizing its pharmacological properties. By systematically varying substituents on the core structure, researchers can identify key features that contribute to its biological activity. This approach is essential for developing more potent and selective compounds .

Table 1: Summary of Biological Activities

CompoundActivity TypeModel UsedED50 (mg/kg)Reference
Compound 10AnticonvulsantMES Test32.08
Compound 9AnticonvulsantscPTZ Test40.34
Compound 22AntinociceptiveFormalin TestNot specified

Table 2: Synthesis Overview

DerivativeSynthesis MethodBiological Activity
Azole DerivativeCyclization ReactionAntimicrobial
Azaine DerivativeNucleophilic SubstitutionAnticonvulsant

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Substituents Functional Groups
Target Compound Tetrahydrobenzothiazole 6-Methyl group, 2,5-dioxopyrrolidinyl acetamide Amide, lactam, thiazole
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, cyano Cyano, carbonyl, furan
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl, cyano Cyano, carbonyl, aromatic nitrile
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl, cyano Cyano, carbonyl, quinazoline

Key Observations :

  • The target compound’s tetrahydrobenzothiazole core contrasts with the thiazolo-pyrimidine or quinazoline systems in analogs 11a/b and 12.
  • The dioxopyrrolidinyl acetamide group in the target is distinct from the arylidenes (11a/b) or furan-linked cyano groups (12).
  • All compounds feature electron-withdrawing groups (cyano, carbonyl), which may influence reactivity and intermolecular interactions.

Physicochemical Properties

Compound Melting Point (°C) IR (CN Stretch, cm⁻¹) Molecular Formula Molecular Weight (g/mol)
Target Compound Not reported Not reported C₁₅H₁₉N₃O₃S 333.40
11a 243–246 2,219 C₂₀H₁₀N₄O₃S 386.38
11b 213–215 2,209 C₂₂H₁₇N₃O₃S 403.45
12 268–269 2,220 C₁₇H₁₀N₄O₃ 318.29

Key Observations :

  • Melting Points : The quinazoline derivative (12) exhibits the highest melting point (268–269°C), likely due to extended aromaticity and planar stacking. The target compound’s melting point is unreported but may differ due to its partially saturated core.
  • IR Spectroscopy: The cyano group’s stretching frequency varies slightly (2,209–2,220 cm⁻¹), reflecting electronic differences in substituents.

Key Observations :

  • The target compound’s synthesis likely prioritizes amide bond formation , whereas analogs 11a/b and 12 rely on condensation and cyclization reactions.
  • Analogs 11a/b are synthesized rapidly (2 hours), while 12 requires prolonged reflux (12 hours), reflecting differing reaction mechanisms.

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and pain management. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine moiety and a benzothiazole derivative. Its molecular formula is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 288.35 g/mol. The presence of the dioxopyrrolidine ring is significant for its pharmacological properties.

Anticonvulsant Properties

Research has indicated that derivatives of 2,5-dioxopyrrolidinyl compounds exhibit anticonvulsant activity. In particular, studies have shown that compounds closely related to this compound demonstrate efficacy in various seizure models:

CompoundED50 (mg/kg)Model
Compound 2223.7Maximal Electroshock (MES)
Compound 2222.46 Hz Seizure Model
Compound 2259.4Pentylenetetrazole (scPTZ)

These results suggest that the compound may act on multiple targets within the central nervous system to exert its anticonvulsant effects .

Antinociceptive Activity

In addition to anticonvulsant properties, this compound has also been evaluated for its antinociceptive effects. In formalin-induced pain models, it exhibited significant analgesic activity:

Test ModelEffectiveness
Formalin TestSignificant reduction in pain response

This suggests potential applications in managing neuropathic pain conditions .

The biological activity of this compound is believed to involve several mechanisms:

  • Sodium/Calcium Channel Inhibition : The compound may inhibit sodium and calcium currents in neuronal cells.
  • TRPV1 Receptor Antagonism : It has been suggested that antagonism at the transient receptor potential vanilloid 1 (TRPV1) receptor contributes to its analgesic effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • Anticonvulsant Screening : A study synthesized a library of new pyrrolidine derivatives and screened them using the maximal electroshock (MES) and pentylenetetrazole models. The most potent compounds showed ED50 values comparable to established anticonvulsants .
  • Pain Management : Another investigation highlighted the efficacy of these compounds in reducing pain responses in animal models, suggesting their potential utility in clinical settings for pain relief .
  • Broad-Spectrum Activity : The multitargeted nature of these compounds indicates their potential for treating complex conditions like epilepsy and chronic pain syndromes due to their diverse pharmacological profiles .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsSource
Reflux in DMF689880°C, 12 h, TEA catalyst
Microwave-assisted8299100°C, 30 min, DMAP

Q. Table 2: Biological Activity of Analogues

Compound ModificationTarget EnzymeIC50_{50} (μM)Selectivity IndexSource
6-Methyl derivativeCOX-212.315.2
6-Ethyl derivativeCOX-28.79.8

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